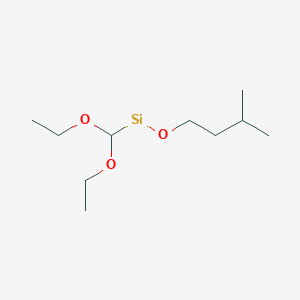
CID 78065048
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diethoxymethyl)(3-methylbutoxy)silane is an organosilicon compound with the molecular formula C10H24O3Si. It is a versatile chemical used in various industrial and research applications due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
(Diethoxymethyl)(3-methylbutoxy)silane can be synthesized through the hydrosilylation reaction of vinyl ethers with hydrosilanes. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of (Diethoxymethyl)(3-methylbutoxy)silane involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(Diethoxymethyl)(3-methylbutoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The ethoxy and butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Silanes with new functional groups replacing the ethoxy or butoxy groups.
科学的研究の応用
(Diethoxymethyl)(3-methylbutoxy)silane is used in a wide range of scientific research applications:
Biology: The compound is used in the modification of biomolecules and in the development of novel biomaterials.
作用機序
The mechanism of action of (Diethoxymethyl)(3-methylbutoxy)silane involves its ability to undergo hydrosilylation reactions. The silicon-hydrogen bond in the compound is highly reactive and can add across multiple bonds, such as carbon-carbon double bonds, in the presence of a catalyst. This reactivity allows the compound to modify surfaces and create new materials with unique properties.
類似化合物との比較
Similar Compounds
Diethoxymethylsilane: Similar in structure but lacks the 3-methylbutoxy group.
Dimethoxymethylsilane: Contains methoxy groups instead of ethoxy and butoxy groups.
Triethoxysilane: Contains three ethoxy groups and is used in similar applications.
Uniqueness
(Diethoxymethyl)(3-methylbutoxy)silane is unique due to the presence of both ethoxy and 3-methylbutoxy groups, which provide it with distinct reactivity and solubility properties. This makes it particularly useful in applications where specific functional group interactions are required.
特性
分子式 |
C10H22O3Si |
|---|---|
分子量 |
218.36 g/mol |
InChI |
InChI=1S/C10H22O3Si/c1-5-11-10(12-6-2)14-13-8-7-9(3)4/h9-10H,5-8H2,1-4H3 |
InChIキー |
GAFFSNAWJBJRNX-UHFFFAOYSA-N |
正規SMILES |
CCOC(OCC)[Si]OCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


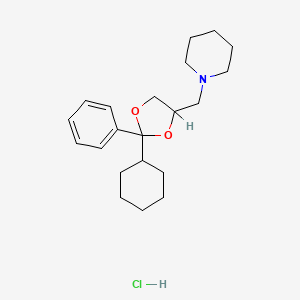
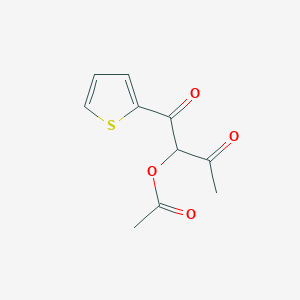
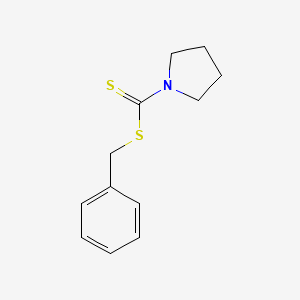

![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)

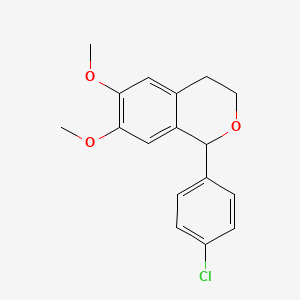
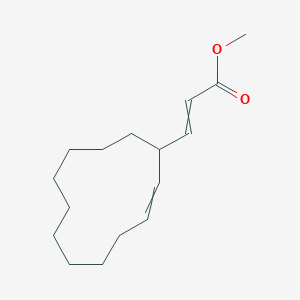
![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)
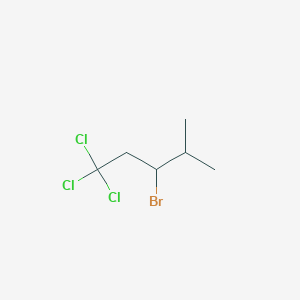
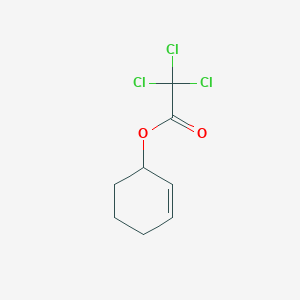
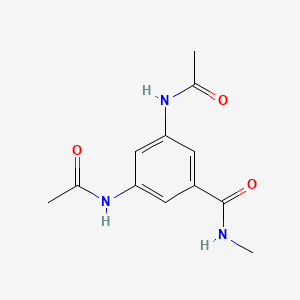
![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)

